Tetrahydrocortisol
Overview
Description
It is a neurosteroid that acts as a negative allosteric modulator of the GABA A receptor, similar to pregnenolone sulfate . This compound plays a significant role in the metabolism of cortisol and is often measured in clinical settings to assess adrenal function and diagnose disorders related to cortisol metabolism .
Mechanism of Action
Target of Action
Tetrahydrocortisol, also known as urocortisol, is a steroid and an inactive metabolite of cortisol . It primarily targets the GABA A receptor , acting as a negative allosteric modulator . This means it binds to a site on the receptor that is distinct from the active site, altering the receptor’s activity.
Mode of Action
This compound interacts with its target, the GABA A receptor, in a similar manner to pregnenolone sulfate This results in a decrease in the receptor’s activity .
Biochemical Pathways
This compound is part of the metabolic pathways of cortisol . It is one of the endogenous metabolites of cortisol, which is a glucocorticoid secreted by the adrenal cortex . The metabolism of cortisol involves a series of enzymatic reactions that modify the active ligand, cortisol, controlling its availability to bind and activate the glucocorticoid receptor .
Pharmacokinetics
It is known that the pharmacokinetics of its parent compound, cortisol, can vary significantly from patient to patient . Cortisol is used to treat various conditions, including immune, inflammatory, and neoplastic conditions .
Result of Action
The action of this compound results in a decrease in the activity of the GABA A receptor . This can have various effects at the molecular and cellular level, depending on the specific context and the other signaling pathways involved.
Biochemical Analysis
Biochemical Properties
Tetrahydrocortisol interacts with various enzymes and proteins in the body. It is involved in the hypothalamus-hypophysis-adrenal axis, which is a major part of the neuroendocrine system that controls reactions to stress and regulates many body processes .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Its presence can affect the balance of other hormones and the overall homeostasis within the body .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. High doses can lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, which can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrahydrocortisol typically involves the reduction of cortisol. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent under mild conditions. The reaction proceeds at room temperature and results in the selective reduction of the keto groups to hydroxyl groups, forming this compound.
Industrial Production Methods: Industrial production of this compound may involve biotransformation processes using microbial or enzymatic systems. These methods leverage the specificity of enzymes to convert cortisol to this compound efficiently. For instance, the use of 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes in microbial cultures can facilitate this conversion under controlled conditions .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form tetrahydrocortisone. This reaction typically involves oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: As mentioned, this compound is formed by the reduction of cortisol. Further reduction can lead to the formation of other hydroxylated metabolites.
Substitution: this compound can participate in substitution reactions, particularly at the hydroxyl groups, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various alkylating or acylating agents depending on the desired substitution
Major Products:
Oxidation: Tetrahydrocortisone
Reduction: Further hydroxylated metabolites
Substitution: Derivatives with substituted functional groups at the hydroxyl positions
Scientific Research Applications
Tetrahydrocortisol has diverse applications in scientific research:
Chemistry: It is used as a reference compound in the study of steroid metabolism and the development of analytical methods for steroid detection.
Biology: this compound is studied for its role in the regulation of the GABA A receptor and its effects on neurological functions.
Medicine: Clinically, this compound levels are measured to assess adrenal function and diagnose disorders such as Cushing’s syndrome and Addison’s disease.
Comparison with Similar Compounds
Tetrahydrocortisone: Another metabolite of cortisol, differing by the oxidation state of the hydroxyl group at the 11 position.
Tetrahydrocorticosterone: A metabolite of corticosterone, structurally similar but derived from a different precursor.
Uniqueness: Tetrahydrocortisol is unique in its specific modulation of the GABA A receptor and its role as an inactive metabolite of cortisol. Its measurement in clinical settings provides valuable insights into adrenal function and cortisol metabolism, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-hydroxy-1-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-16,18,22-24,26H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,18-,19+,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AODPIQQILQLWGS-GXBDJPPSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601018917 | |
Record name | Tetrahydrocortisol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601018917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53-02-1 | |
Record name | Tetrahydrocortisol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydrocortisol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TETRAHYDROCORTISOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57431 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetrahydrocortisol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601018917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3α,11β,17,21-tetrahydroxy-5β-pregnan-20-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.146 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRAHYDROCORTISOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P2O6MFN8O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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